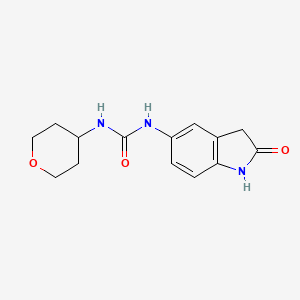

1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Descripción

1-(2-Oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic urea derivative characterized by a 2-oxoindolin scaffold linked to a tetrahydro-2H-pyran-4-yl group via a urea bridge. The tetrahydro-2H-pyran group may enhance metabolic stability and solubility compared to simpler aliphatic substituents.

Propiedades

IUPAC Name |

1-(oxan-4-yl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-13-8-9-7-11(1-2-12(9)17-13)16-14(19)15-10-3-5-20-6-4-10/h1-2,7,10H,3-6,8H2,(H,17,18)(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQPLRXJAHTREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester.

Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction using a suitable tetrahydropyranyl halide.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The indolinone moiety can be oxidized to form more complex structures.

Reduction: Reduction reactions can be used to modify the functional groups on the indolinone or tetrahydropyran rings.

Substitution: Both the indolinone and tetrahydropyran rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indolinone moiety could yield quinoline derivatives, while reduction could produce various reduced indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: As a probe for studying biological processes involving indolinone and tetrahydropyran structures.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.

Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mecanismo De Acción

The mechanism of action of 1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, altering their activity.

Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function.

Comparación Con Compuestos Similares

3-{1-[(2-Aminopyridin-4-yl)Methyl]Indol-4-yl}-1-(5-Bromo-2-Methoxyphenyl)Urea

- Structure: This compound features an indole core substituted with a 2-aminopyridinylmethyl group and a 5-bromo-2-methoxyphenylurea moiety.

- Functional Implications : The bromine may enhance halogen bonding with target proteins, while the methoxy group could influence steric interactions.

(R)-1-(4-((5-Methoxypyridin-3-yl)Oxy)-5-(Tetrahydro-2H-Pyran-3-yl)Pyridin-2-yl)-3-Methylurea

- Structure : A pyridine-based urea derivative with a methoxypyridinyloxy substituent and a tetrahydro-2H-pyran-3-yl group.

- Key Differences :

- Functional Implications : The methoxy group and pyran substitution could enhance selectivity for specific enzymatic pockets.

Pesticide Compounds with Tetrahydro-2H-Pyran Moieties

- Examples: Tepraloxydim and clethodim (cyclohexenone derivatives with tetrahydro-2H-pyran groups).

- Key Differences: These compounds feature oxime ether and cyclohexenone backbones, unlike the urea linkage in the target compound. Designed as herbicides, their mechanisms (e.g., inhibition of acetyl-CoA carboxylase) differ from therapeutic urea derivatives .

- Structural Insight : The shared pyran group suggests its role in stabilizing molecular conformation across diverse applications.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight | Potential Applications |

|---|---|---|---|---|

| 1-(2-Oxoindolin-5-yl)-3-(THP-4-yl)urea | 2-Oxoindolin | Tetrahydro-2H-pyran-4-yl | ~358–395* | Kinase inhibition |

| 3-{1-[(2-Aminopyridin-4-yl)Methyl]Indol-4-yl}-1-(5-Bromo-2-Methoxyphenyl)Urea | Indole | 5-Bromo-2-methoxyphenyl, 2-aminopyridinyl | Not reported | Undisclosed |

| (R)-3-Methylurea-pyridine derivative | Pyridine | 5-Methoxypyridinyloxy, THP-3-yl | 358.39 | Enzyme modulation |

| Tepraloxydim | Cyclohexenone | Chloroallyloxyimino, THP-4-yl | ~345–375* | Herbicide |

*Estimated based on structural analogs.

Research Findings and Implications

- Target Compound Advantages: The 2-oxoindolin scaffold provides hydrogen-bonding sites critical for interacting with kinase ATP-binding pockets.

- Challenges :

- Urea derivatives are prone to hydrolysis; stability studies are needed to compare degradation rates with analogs like the bromo-methoxyphenyl compound .

- Stereochemical variations (e.g., the (R)-configuration in the pyridine derivative) highlight the need for enantiopure synthesis of the target compound .

Actividad Biológica

1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound characterized by its unique structure, which combines an indolinone moiety with a tetrahydropyran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

- IUPAC Name : 1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Molecular Formula : C14H17N3O3

- Molecular Weight : 273.31 g/mol

The biological activity of 1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is primarily attributed to its interactions with specific molecular targets, which may include:

Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, potentially affecting metabolic pathways.

Receptor Modulation : It may interact with cellular receptors, altering their activity and influencing signal transduction pathways.

Pathway Interference : The compound could interfere with specific biochemical pathways, leading to changes in cellular functions.

Biological Activity Studies

Several studies have explored the biological activities associated with this compound:

- Anticancer Activity : Research indicates that derivatives of indolinone compounds exhibit significant anticancer properties. The structural features of 1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea suggest potential interactions with cancer-related targets, such as the epidermal growth factor receptor (EGFR) .

- Antimicrobial Properties : Preliminary studies have suggested that compounds with similar structures may possess antimicrobial activity. The presence of the indolinone core is often associated with enhanced biological activity against various pathogens.

- Neuroprotective Effects : Some indolinone derivatives have shown promise in neuroprotection, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways.

Case Study 1: Anticancer Activity

A study published in Molecules reported on the molecular docking and biological evaluation of various indolinone derivatives as EGFR inhibitors. The findings indicated that certain modifications to the indolinone structure could significantly enhance binding affinity and anticancer efficacy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of similar compounds, revealing that modifications to the tetrahydropyran ring could improve selectivity and potency against specific enzymes involved in cancer progression .

Comparative Analysis

To understand the uniqueness of 1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-oxoindolin-5-yl)-3-phenylurea | Phenyl group instead of tetrahydropyran | Moderate anticancer activity |

| 1-(2-oxoindolin-5-yl)-3-(morpholin-4-yl)urea | Morpholine ring | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.